Physicochemical Comparison with Positional Isomer
The physicochemical properties of (2-Methyl-1,3-thiazol-4-yl)methanol are distinct from its positional isomer, (2-Methyl-1,3-thiazol-5-yl)methanol (CAS 56012-38-5) [1]. The 4-substituted isomer has a reported melting point of 50°C [2], which contrasts with the 5-substituted isomer, where melting point data is not consistently reported but is often noted as a liquid at room temperature based on supplier information . This difference in physical state and thermal behavior can significantly impact handling, purification, and formulation in a laboratory setting [2].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 50°C [2] |
| Comparator Or Baseline | (2-Methyl-1,3-thiazol-5-yl)methanol (CAS 56012-38-5); Melting point not consistently reported, often liquid at room temperature |
| Quantified Difference | Target compound is a solid at standard room temperature (e.g., 20-25°C), while the comparator is typically a liquid. This represents a qualitative difference in physical state with quantitative implications for handling and storage. |
| Conditions | Standard atmospheric pressure. |
Why This Matters
The solid nature of (2-Methyl-1,3-thiazol-4-yl)methanol offers practical advantages in weighing accuracy, stability during storage, and ease of purification compared to its liquid positional isomer.
- [1] Molbase. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol. Compound Information. View Source
- [2] ChemTradeHub. (n.d.). (2-Methyl-1,3-thiazol-4-yl)methanol (CAS 76632-23-0). Chemical Properties. View Source
